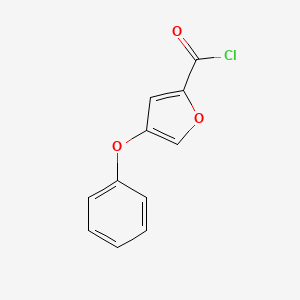

4-Phenoxy-2-furoyl chloride

CAS No.: 914637-70-0

Cat. No.: VC7926330

Molecular Formula: C11H7ClO3

Molecular Weight: 222.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 914637-70-0 |

|---|---|

| Molecular Formula | C11H7ClO3 |

| Molecular Weight | 222.62 g/mol |

| IUPAC Name | 4-phenoxyfuran-2-carbonyl chloride |

| Standard InChI | InChI=1S/C11H7ClO3/c12-11(13)10-6-9(7-14-10)15-8-4-2-1-3-5-8/h1-7H |

| Standard InChI Key | CQXHLNAGAUDPCF-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)OC2=COC(=C2)C(=O)Cl |

| Canonical SMILES | C1=CC=C(C=C1)OC2=COC(=C2)C(=O)Cl |

Introduction

Structural and Nomenclature Analysis

Chemical Identity

4-Phenoxy-2-furoyl chloride (IUPAC name: 4-phenoxyfuran-2-carbonyl chloride) consists of a furan ring substituted with a phenoxy group (-OPh) at the 4-position and a carbonyl chloride (-COCl) group at the 2-position. Its molecular formula is CHClO, with a calculated molecular weight of 226.63 g/mol. The exact mass, derived from isotopic composition, is approximately 226.0038 u .

Key Structural Features:

-

Furan Core: A five-membered aromatic ring with oxygen heteroatom.

-

Phenoxy Substituent: Introduces steric bulk and electronic effects, altering reactivity compared to simpler acyl chlorides.

-

Carbonyl Chloride: A highly reactive electrophilic site for nucleophilic acyl substitution reactions .

Synthetic Pathways

Primary Synthesis Route

The synthesis of 4-phenoxy-2-furoyl chloride likely follows a two-step process analogous to 2-furoyl chloride production :

-

Carboxylic Acid Precursor:

-

4-Phenoxy-2-furoic acid is synthesized via Friedel-Crafts acylation or Ullmann coupling, introducing the phenoxy group to the furan ring.

-

-

Acyl Chloride Formation:

Alternative Methods

-

Phosgene (COCl): Less commonly used due to toxicity but effective for sterically hindered substrates.

-

Oxalyl Chloride ((COCl)): Suitable for acid-sensitive precursors, offering milder reaction conditions .

Physicochemical Properties

Experimental and Calculated Data

While direct experimental data for 4-phenoxy-2-furoyl chloride remains scarce, properties are extrapolated from structurally similar compounds:

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks at ~1770 cm (C=O stretch) and ~730 cm (C-Cl stretch).

-

NMR:

Reactivity and Applications

Nucleophilic Acyl Substitution

The carbonyl chloride group undergoes reactions typical of acyl chlorides:

-

Esterification: With alcohols to form 4-phenoxy-2-furoate esters.

-

Amidation: Reaction with amines yields substituted amides, valuable in drug design .

Polymer Chemistry

As a monomer, it could participate in polycondensation reactions to produce thermally stable polyesters or polyamides, leveraging the aromatic phenoxy group for rigidity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume